molecular formula C21H24F3N3O2S B11573487 3-{[4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)propan-1-one

3-{[4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)propan-1-one

Cat. No.: B11573487
M. Wt: 439.5 g/mol
InChI Key: ASDCSGJLMQYWQL-UHFFFAOYSA-N
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Description

3-{[4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)propan-1-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)propan-1-one involves multiple steps, starting with the preparation of the pyrimidine core. The key steps include:

    Formation of the Pyrimidine Core: This can be achieved through the reaction of 4-methoxybenzaldehyde with trifluoromethylpyrimidine under acidic conditions.

    Thioether Formation: The pyrimidine derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Piperidine Addition: The final step involves the reaction of the intermediate with 4-methylpiperidine to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the carbonyl group, potentially leading to the formation of alcohols or amines.

    Substitution: The methoxy and trifluoromethyl groups on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions include sulfoxides, sulfones, alcohols, amines, and substituted pyrimidine derivatives.

Scientific Research Applications

3-{[4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-{[4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate

Uniqueness

The uniqueness of 3-{[4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)propan-1-one lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C21H24F3N3O2S

Molecular Weight

439.5 g/mol

IUPAC Name

3-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)propan-1-one

InChI

InChI=1S/C21H24F3N3O2S/c1-14-7-10-27(11-8-14)19(28)9-12-30-20-25-17(13-18(26-20)21(22,23)24)15-3-5-16(29-2)6-4-15/h3-6,13-14H,7-12H2,1-2H3

InChI Key

ASDCSGJLMQYWQL-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)OC

Origin of Product

United States

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